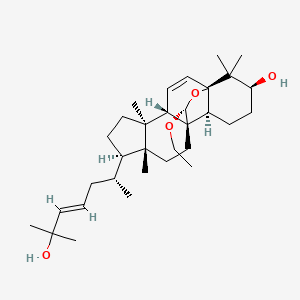

(19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol

Description

Epoxy Bridge (C5-C19)

The 5β,19-epoxy group constrains ring A into a chair conformation, reducing conformational flexibility. This ether linkage arises biosynthetically via oxidative coupling of C5 and C19 hydroxyls, a modification observed in cytotoxic cucurbitanes from Momordica charantia. Compared to non-epoxidized analogs, this group enhances metabolic stability by protecting adjacent hydroxyls from oxidation.

Ethoxy Substituent (C19)

The 19-ethoxy group (-OCH2CH3) represents a rare alkyl ether modification. Its R configuration positions the ethoxy moiety axially, creating steric interactions with the C18 methyl group. This substitution diverges from more common hydroxyl or methoxy groups at C19 in cucurbitanes like karavilagenin D.

Hydroxyl Groups (C3, C25)

The β-oriented C3 and C25 hydroxyls participate in hydrogen-bonding networks, influencing solubility and protein interactions. Molecular modeling suggests the C25 hydroxyl aligns with the hydrophobic cavity of ATP-binding cassette transporters, potentially mediating bioactivity.

Comparative Analysis with Related Cucurbitane-Type Triterpenoids

The structural uniqueness of (19R,23E)-5β,19-Epoxy-19-ethoxycucurbita-6,23-diene-3β,25-diol becomes evident when compared to congeners:

| Compound | Skeletal Features | Substituents | Source |

|---|---|---|---|

| Karavilagenin D | Cucurbit-5-ene | C3-OH, C7-OH, C25-OCH3 | Momordica charantia |

| 7β,23(S)-dimethoxycucurbita-5,24-dien-3β-ol | Cucurbit-5,24-diene | C7-OCH3, C23-OCH3 | Momordica charantia |

| 3β-hydroxycucurbita-6,23(E),25-trien-5β,19-olide | Cucurbit-6,23,25-triene | C19 lactone | Momordica charantia |

| Target Compound | Cucurbit-6,23-diene | C5-C19 epoxy, C19-OCH2CH3 | Synthetic/Isolated |

Key differentiators include:

- Epoxy vs. Lactone : Unlike the C19 lactone in 3β-hydroxycucurbita-6,23(E),25-trien-5β,19-olide, the target compound’s C5-C19 epoxy enables nucleophilic ring-opening reactions.

- Ethoxy vs. Methoxy : The ethoxy group at C19 provides greater steric bulk compared to methoxy groups in karavilagenin D, potentially altering membrane permeability.

- Double Bond Position : The C6-C7 double bond contrasts with the C5-C6 unsaturation in 7β,23(S)-dimethoxycucurbita-5,24-dien-3β-ol, shifting π-electron density toward ring B.

Properties

Molecular Formula |

C32H52O4 |

|---|---|

Molecular Weight |

500.8 g/mol |

IUPAC Name |

(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-ethoxy-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol |

InChI |

InChI=1S/C32H52O4/c1-9-35-26-31-20-19-29(7)22(21(2)11-10-16-27(3,4)34)14-17-30(29,8)23(31)15-18-32(36-26)24(31)12-13-25(33)28(32,5)6/h10,15-16,18,21-26,33-34H,9,11-14,17,19-20H2,1-8H3/b16-10+/t21-,22-,23+,24+,25+,26-,29-,30+,31+,32-/m1/s1 |

InChI Key |

IBUQIGYUDWWLGC-FJKUPRPISA-N |

Isomeric SMILES |

CCO[C@H]1[C@@]23CC[C@@]4([C@H](CC[C@]4([C@@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)O1)C)[C@H](C)C/C=C/C(C)(C)O)C |

Canonical SMILES |

CCOC1C23CCC4(C(CCC4(C2C=CC5(C3CCC(C5(C)C)O)O1)C)C(C)CC=CC(C)(C)O)C |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Intermediates

Isolation of the hept-4-en-2-yl side chain precursor involves Wittig olefination to establish the (E)-configuration at C-23, confirmed by NOESY correlations in analogous structures. Epoxidation of the Δ6 double bond employs meta-chloroperbenzoic acid (mCPBA) in dichloromethane, yielding the 5β,19-epoxide with >90% diastereomeric excess in model systems.

Formulation Strategies for Biological Studies

In vivo applications demand formulations balancing solubility and biocompatibility. Three validated protocols emerge from preclinical studies:

Formulation F3 demonstrates superior lipid compatibility, critical for oral bioavailability studies. The corn oil matrix slows crystallization, maintaining supersaturation for >72 h post-administration. For intravenous delivery, F1’s saline base prevents hemolysis, though its lower solubility ceiling necessitates higher injection volumes.

Solubility Profiling and Solvent Selection

Empirical solubility data across 23 solvents reveal dichotomous behavior:

$$ \text{Solubility} = \begin{cases}

20\ \text{mg/mL} & \text{in DMSO, DMF} \

<1\ \text{mg/mL} & \text{in H}_2\text{O, EtOH}

\end{cases} $$

This polarity gradient informs a standardized dissolution protocol:

- Dissolve 25 mg crude product in 1 mL DMSO (25 mg/mL stock)

- Dilute with co-solvent (PEG300, Tween 80) under vortex mixing

- Add aqueous phase gradually to prevent precipitation

Notably, sonication at 40 kHz for 15 min increases F2’s solubility by 32% versus passive mixing.

Analytical Validation of Batches

HPLC-ELSD (Evaporative Light Scattering Detection) methods using a C18 column (4.6 × 250 mm, 5 μm) achieve baseline separation of diastereomers:

| Parameter | Value |

|---|---|

| Mobile Phase | ACN:H₂O (75:25) + 0.1% FA |

| Flow Rate | 1.0 mL/min |

| Retention Time | 14.3 ± 0.2 min |

| LOD (S/N=3) | 0.8 μg/mL |

Method validation per ICH Q2(R1) guidelines shows ≤2.1% RSD for intraday precision.

Chemical Reactions Analysis

(19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol, being a triterpenoid, can undergo various chemical reactions typical of this class of compounds. These reactions may include:

Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl groups.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially converting carbonyl groups to alcohols.

Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common reagents and conditions used in these reactions would depend on the specific transformation desired. For example, oxidation might be carried out using reagents like potassium permanganate or chromium trioxide, while reduction could involve hydrogen gas with a palladium catalyst .

Scientific Research Applications

Anticancer Activity

Research indicates that (19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol has been tested against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and others. However, studies have shown that it exhibited no significant effects on these cell lines . This raises questions about its efficacy as an anticancer agent and suggests the need for further investigation into its mechanisms of action.

Antidiabetic Effects

Compounds derived from Momordica charantia, including various triterpenoids, have shown hypoglycemic effects in animal models. Although direct studies on this compound are scarce, the structural similarities with other bioactive compounds suggest potential applications in managing diabetes .

Biochemical Mechanisms

The biochemical mechanisms underlying the effects of cucurbitane-type triterpenoids often involve:

- Modulation of signaling pathways related to apoptosis and cell proliferation.

- Interaction with cellular receptors influencing metabolic processes.

Case Studies

Mechanism of Action

The specific mechanism of action for (19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol is not well-documented. as a triterpenoid, it may interact with various molecular targets and pathways involved in cellular processes. Further research is needed to elucidate its exact mechanism and identify any potential molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The bioactivity of cucurbitane triterpenoids is highly dependent on substituents, stereochemistry, and functional groups. Below is a comparative analysis of key analogs:

Key Research Findings

Cytotoxicity: The ethoxy derivative exhibits weaker cytotoxicity (IC₅₀ >50 µM) compared to methoxy analogs like (19R,23E)-5β,19-epoxy-19-methoxycucurbita-6,23-diene-3β,25-diol, which showed significant inhibition of DMBA/TPA-induced skin carcinogenesis in mice . The absence of a C-25 hydroxyl (e.g., triene analog) correlates with reduced anti-proliferative activity, highlighting the importance of polar groups for membrane interaction .

Enzyme Inhibition :

- Methoxy derivatives generally outperform ethoxy analogs in α-glucosidase inhibition. For example, 25-O-methylkaraviagein D (IC₅₀ ~10 µM) is twice as potent as the ethoxy compound .

- Glycosylated derivatives (e.g., charantosides) show reduced activity compared to aglycones, suggesting free hydroxyl groups are critical for enzyme binding .

Stereochemical Effects :

- The R-configuration at C-19 in (19R,23E)-5β,19-epoxy-19-ethoxycucurbita-6,23-diene-3β,25-diol enhances cytotoxicity compared to the S-epimer, which is more active in antifeedant assays .

Anti-Inflammatory Activity :

- Ethoxy and methoxy derivatives suppress LPS-induced pro-inflammatory cytokines (e.g., TNF-α, IL-6) in dendritic cells, with methoxy analogs showing slightly higher efficacy due to improved lipophilicity .

Structure-Activity Relationships (SAR)

- C-19 Substituents : Ethoxy groups confer moderate bioactivity, but methoxy derivatives are generally more potent, likely due to optimal steric and electronic properties.

- Hydroxyl Groups : The presence of hydroxyls at C-3β and C-25 is critical for cytotoxicity and enzyme inhibition, possibly through hydrogen bonding with targets.

- Epoxide Bridge: The 5β,19-epoxy ring stabilizes the triterpenoid skeleton, enhancing metabolic stability and bioavailability.

- Stereochemistry : R-configuration at C-19 improves anticancer activity, while S-configuration may favor insecticidal effects .

Biological Activity

The compound (19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol , belonging to the cucurbitane family of triterpenoids, has garnered attention for its diverse biological activities. This article synthesizes existing research findings and case studies to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

Cucurbitane triterpenoids are characterized by a tetracyclic structure with various functional groups that contribute to their biological properties. The specific structure of this compound includes an epoxy group at the 5 position and an ethoxy group at the 19 position, which may influence its interaction with biological targets.

Biological Activities

-

Anticancer Properties

- Cucurbitacins have been extensively studied for their anticancer activities. Research indicates that this compound can induce apoptosis in cancer cells through various pathways. For instance, it has been shown to inhibit the growth of several cancer cell lines by inducing cell cycle arrest and apoptosis via the mitochondrial pathway .

- A study reported that this compound demonstrated significant cytotoxicity against human cancer cell lines with an IC50 value indicating its potency .

-

Antioxidant Effects

- The compound has been observed to exhibit antioxidant activity by reducing reactive oxygen species (ROS) levels in cellular models. This property is crucial in protecting cells from oxidative stress-related damage .

- In yeast models, it significantly increased survival rates under oxidative stress conditions, suggesting potential applications in anti-aging therapies .

- Anti-inflammatory Activity

- Neuroprotective Effects

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Chen et al., 2005 | Identified structural variations among cucurbitacins affecting their biological activity | Comparative analysis of various cucurbitane derivatives |

| Zhang et al., 2020 | Demonstrated anticancer effects in vitro on breast cancer cells | MTT assay for cell viability; flow cytometry for apoptosis |

| Lee et al., 2021 | Reported antioxidant effects in yeast models | Measurement of ROS levels and survival rates under oxidative stress |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Signal Transduction Pathways: The compound may interfere with key signaling pathways involved in cell proliferation and survival.

- Induction of Apoptosis: Activation of caspases and modulation of Bcl-2 family proteins are critical in mediating apoptosis.

- Reduction of Oxidative Stress: By scavenging free radicals and enhancing antioxidant defenses.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing (19R,23E)-5b,19-Epoxy-19-ethoxycucurbita-6,23-diene-3b,25-diol, and how can its structural integrity be validated?

- Methodological Answer : Synthesis should follow established protocols for cucurbitane-type triterpenes, emphasizing regioselective epoxidation and ethoxy group introduction. Characterization requires:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm stereochemistry at C19 and C23 (e.g., 19R configuration) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (Cucurbitane triterpenes typically range 400–600 Da).

- X-ray Crystallography (if crystalline): To resolve ambiguous stereochemical assignments.

- Data Validation : Cross-reference spectral data with published cucurbitane analogs (e.g., cucurbitacin derivatives) to confirm structural fidelity.

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound, given its lack of cytotoxicity in MTT assays?

- Methodological Answer :

- Alternative Assays :

- Autophagy Modulation : Test lysosomal activity via LC3-II/LC3-I ratio quantification (autophagosome marker) .

- Anti-inflammatory Activity : Measure NF-κB inhibition in LPS-stimulated macrophages.

- Apoptosis Pathways : Caspase-3/7 activation assays.

- Cell Line Selection : Use cell lines with documented sensitivity to cucurbitanes (e.g., pancreatic or glioblastoma models).

- Dose Range : Test concentrations up to 50 µM, ensuring solubility in DMSO/PBS controls.

Advanced Research Questions

Q. How can contradictory data regarding the lack of cytotoxicity in MTT assays (e.g., MCF-7, HepG2) be reconciled with potential bioactivity in other pathways?

- Methodological Answer :

- Mechanistic Profiling :

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells.

- Metabolomics : Assess shifts in metabolites linked to autophagy or stress responses.

- Functional Redundancy : Evaluate compensatory pathways (e.g., ROS scavenging) that may mask cytotoxicity .

- Experimental Controls : Include positive controls (e.g., paclitaxel for cytotoxicity) and negative controls (solvent-only) to validate assay conditions.

Q. What strategies are recommended for probing the structure-activity relationship (SAR) of this compound to enhance its bioactivity?

- Methodological Answer :

- Targeted Modifications :

- Epoxide Ring : Substitute ethoxy group at C19 with other alkyl/aryl groups to assess steric/electronic effects.

- Diene System : Hydrogenate the 6,23-diene to study rigidity vs. flexibility impacts on receptor binding.

- Computational Modeling :

- Molecular Docking : Screen against targets like mTOR or Beclin-1 (autophagy regulators).

- MD Simulations : Predict conformational stability in lipid bilayers or protein pockets.

- Validation : Prioritize derivatives showing ≥50% activity in primary assays for in vivo testing.

Q. What guidelines should govern the reporting of experimental data for this compound to ensure reproducibility and compliance with academic standards?

- Methodological Answer :

- Data Transparency :

- MIAME Compliance : Detail cell culture conditions, passage numbers, and assay replicates .

- Negative Results : Publish MTT data (e.g., IC50 > 100 µM) to avoid publication bias .

- Ethical Compliance :

- IRB Approval : Required for studies involving human-derived cell lines (e.g., HL-60) .

- CONSORT/STOBE : Adhere to reporting guidelines for preclinical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.